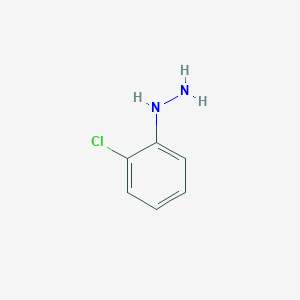

(2-Chlorophenyl)hydrazine

Descripción

Propiedades

IUPAC Name |

(2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGPIPTUDQZJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866030 | |

| Record name | (2-Chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41052-75-9, 10449-07-7 | |

| Record name | o-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041052759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-chlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Tin(II) Chloride-Mediated Reduction

The classic approach employs tin(II) chloride hydrate in concentrated hydrochloric acid for diazonium salt reduction. Key parameters include:

-

Diazotization : 2-Chloroaniline (10 mmol) reacts with sodium nitrite (11 mmol) in HCl at 0°C for 0.5 hr, forming the diazonium intermediate.

-

Reduction : Immediate treatment with SnCl₂·H₂O (40 mmol) in HCl at 0°C for 4 hr yields a light brown precipitate.

-

Workup : Filtration with cold ethanol/dichloromethane gives crude (2-chlorophenyl)hydrazine hydrochloride without further purification.

This method prioritizes simplicity over yield optimization, with impurities from tin byproducts necessitating additional purification for pharmaceutical applications.

Zinc Powder Reduction with Acidic Workup

Patent CN104151188A introduces zinc powder as a sustainable alternative reductant:

-

Diazotization : 2-Chloroaniline (500 g) reacts with NaNO₂ (857 g) in 37% HCl at 0–5°C.

-

Reduction : Zn powder (480 g) in HCl/H₂O at 15–20°C reduces the diazonium salt within 2 hr.

-

Purification : Alkaline precipitation (pH 10) followed by activated carbon decolorization and acetone washing achieves 99.2% HPLC purity.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 18°C |

| Reaction Time | 2 hr |

| Yield | 42% |

| Purity (HPLC) | ≥99.1% |

This method reduces tin-related contaminants and enhances crystallinity through controlled pH adjustment.

Sodium Pyrosulfite Reductive System

CN101143838A discloses a rapid, pH-controlled protocol using sodium pyrosulfite:

-

Diazotization : Standard HCl/NaNO₂ system at 0–5°C.

-

Reduction : Na₂S₂O₅ (1.2 eq) at pH 7–9 and 10–35°C completes reduction in 30 min.

-

Hydrolysis : Neutralization yields free this compound with >98% purity.

Advantages :

-

Eliminates heavy metal residues

-

50% reduction in reaction time vs. SnCl₂ methods

-

Adaptable to continuous flow systems

Comparative Analysis of Methodologies

Table 1: Reductant Performance Metrics

| Reductant | Yield | Purity | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| SnCl₂·H₂O | N/R | ~90%* | 4 hr | High (Sn waste) |

| Zn/HCl | 42% | 99.2% | 2 hr | Moderate (ZnCl₂) |

| Na₂S₂O₅ | N/R | >98% | 0.5 hr | Low (SO₂ byproduct) |

*Estimated from analogous hydrazine syntheses.

Table 2: Crystallization and Purification Techniques

| Method | Solvent System | Purity Enhancement |

|---|---|---|

| SnCl₂ | EtOH/CH₂Cl₂ | None (crude used directly) |

| Zn/HCl | NaOH/Activated C | Filtration, acetone wash |

| Na₂S₂O₅ | Aqueous hydrolysis | pH-controlled precipitation |

Industrial-Scale Process Design

Cost-Benefit Analysis

-

Zn/HCl Method : Higher yield (42%) justifies equipment costs for Zn recycling.

-

Na₂S₂O₅ Method : Lower operational costs but requires SO₂ scrubbing systems.

-

SnCl₂ Method : Limited to small-scale API synthesis due to purification challenges.

Análisis De Reacciones Químicas

Types of Reactions: (2-Chlorophenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzenes.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Azobenzene derivatives.

Reduction: Aniline derivatives.

Substitution: Substituted hydrazines.

Aplicaciones Científicas De Investigación

(2-Chlorophenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2-Chlorophenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrazones with carbonyl compounds, which can further undergo various transformations. The exact pathways and molecular targets depend on the specific application and the chemical environment.

Comparación Con Compuestos Similares

Structural and Functional Differences

Actividad Biológica

(2-Chlorophenyl)hydrazine is a compound belonging to the hydrazine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorinated phenyl group attached to a hydrazine moiety. The synthesis typically involves the diazotization of 2-chloroaniline followed by reduction processes using agents like sodium pyrosulfite, yielding high purity products suitable for further biological evaluations .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Hydrazones, including derivatives like this compound, have shown significant antimicrobial effects against various pathogens. Studies indicate that these compounds exhibit both antibacterial and antifungal properties. For instance, compounds derived from hydrazines have been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values ranging from 125 μg/mL to lower .

2. Anticancer Potential

- The anticancer properties of hydrazone derivatives have been extensively studied. Research indicates that this compound and its analogs can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values reported as low as 6.7 nM . These findings suggest a promising avenue for developing new anticancer agents based on the hydrazone structure.

3. Antiviral Activity

- Hydrazone derivatives have also been evaluated for their antiviral activity. Certain studies have reported that these compounds can inhibit viral replication in vitro, particularly against strains like HIV-1, with effective concentrations in the nanomolar range .

4. Enzyme Inhibition

- The enzyme inhibition potential of this compound has been investigated, showing activity against various enzymes implicated in disease processes. For example, some derivatives have demonstrated inhibitory effects on enzymes related to inflammation and cancer progression .

Case Studies and Research Findings

A review of literature highlights several case studies focusing on the biological efficacy of hydrazones:

| Study | Compound | Activity | IC50/MIC Values |

|---|---|---|---|

| El-Sabbagh & Rady (2010) | Hydrazone Derivatives | Antiviral | EC50: 0.21 μM |

| Xu et al. (2021) | Aryl Hydrazones | Anticancer (breast cancer) | IC50: 6.7 nM |

| Fattorusso et al. (2018) | Hydrazines | Antimalarial | IC50: 39.2 nM |

The biological activities of this compound are attributed to several mechanisms:

- Nucleophilicity of Nitrogen Atoms: The nitrogen atoms in hydrazones are nucleophilic, allowing them to interact with electrophilic sites in biological molecules.

- Formation of Reactive Intermediates: Hydrazones can form reactive intermediates that may disrupt cellular processes or induce apoptosis in cancer cells.

- Inhibition of Enzymatic Pathways: By targeting specific enzymes involved in metabolic pathways, these compounds can modulate physiological responses.

Q & A

Q. What are the common synthetic routes for preparing (2-chlorophenyl)hydrazine derivatives, and how are reaction conditions optimized?

- Methodological Answer : this compound hydrochloride is frequently used in condensation reactions to synthesize pyrazole or indole derivatives. For example:

- Pyrazole Synthesis : Reacting this compound hydrochloride with benzylideneacetone in ethanol under reflux (6–8 hours) yields 1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-phenyl-1H-pyrazole. Ethanol is chosen for its polarity, which facilitates cyclization and precipitation .

- Heterocyclic Systems : Fusion of this compound with chloroacetonitrile and aldehydes (e.g., 2-chlorobenzaldehyde) under acidic conditions forms pyrazole derivatives via Michael addition and cyclization. IR spectroscopy (absence of C=O bands at ~1648 cm⁻¹) confirms successful cyclization .

- Optimization : Reaction time, solvent polarity, and stoichiometry (e.g., 1:1 molar ratio of hydrazine to carbonyl compounds) are critical. Lower yields in Suzuki-Miyaura cross-coupling (e.g., 30% for 2-(2-chlorophenyl)pyridin-3-amine) may require catalyst screening or temperature adjustments .

Q. How is this compound characterized spectroscopically, and what analytical methods validate its purity?

- Methodological Answer :

- IR Spectroscopy : Key bands include N-H stretches (~3300 cm⁻¹) and absence of C=O peaks (if cyclized). For example, pyrazole derivatives show C=N stretches at ~1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 242 for 5-(2-chlorophenyl)-3-hydrazono-3H-pyrazole hydrochloride) confirm molecular weight .

- Chromatography : HPLC or TLC with UV detection ensures purity. Recrystallization from ethanol/methanol removes unreacted starting materials .

Q. What purification strategies are effective for this compound-derived compounds?

- Methodological Answer :

- Recrystallization : Ethanol or methanol are preferred due to their moderate polarity, which dissolves impurities while precipitating target compounds (e.g., 69% yield for a coumarin-hydrazide derivative after methanol recrystallization) .

- Solvent Selection : DMF or acetic acid is used for polar intermediates, while non-polar solvents (e.g., toluene) aid in isolating crystalline products .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in forming heterocyclic systems?

- Methodological Answer :

- Cyclization Pathways : Hydrazine acts as a nucleophile, attacking α,β-unsaturated carbonyl compounds (e.g., benzylideneacetone) via Michael addition. Subsequent intramolecular cyclization eliminates water, forming pyrazole rings. Computational studies suggest that electron-withdrawing groups (e.g., Cl) on the phenyl ring stabilize transition states by resonance .

- Radical Intermediates : In indole synthesis, arylhydrazines generate radicals under acidic conditions, which couple with anilines. Low yields (e.g., 15% in norbornene metathesis) may arise from competing side reactions, necessitating radical scavengers or optimized catalysts .

Q. How can catalytic decomposition of this compound derivatives be optimized for hydrogen production?

- Methodological Answer :

- Catalyst Design : Transition-metal catalysts (e.g., Ni or Ir) lower activation barriers for N-N bond cleavage. For example, hydrazine monohydrate decomposition over Ir/Al₂O₃ achieves >95% H₂ selectivity at 80°C .

- Kinetic Studies : In situ FTIR or gas chromatography monitors NH₃ and N₂ byproducts. Adjusting pH or using zeolite-supported catalysts minimizes NH₃ formation, critical for fuel-cell applications .

Q. How do computational models aid in predicting reaction pathways for this compound-involved syntheses?

- Methodological Answer :

- DFT Calculations : Models predict energy barriers for cycloreversion steps in hydrazine-catalyzed metathesis. For example, [2.2.2]-bicyclic hydrazines reduce activation energy by 15 kcal/mol compared to [2.2.1] systems, validated experimentally .

- Molecular Dynamics : Simulations of NaH/DMF systems reveal solvent effects on hydrazine deprotonation, guiding solvent selection for high-yield syntheses (e.g., 85% yield in DMF vs. 50% in THF) .

Data Contradiction Analysis

Q. Why do yields vary significantly across synthetic methods for this compound derivatives?

- Methodological Answer : Discrepancies arise from:

- Catalyst Efficiency : Suzuki-Miyaura reactions with Pd(OAc)₂ yield 30% , whereas condensation reactions with acid catalysts achieve >70% . Screening ligands (e.g., SPhos) or switching to PdCl₂(dppf) may improve cross-coupling efficiency.

- Side Reactions : Competing hydrolysis or polymerization in polar solvents (e.g., acetic acid) reduces yields. Quenching reactions at lower temperatures (e.g., 0°C) mitigates this .

Safety and Handling Protocols

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.